molecular formula C11H22N2O3 B7981532 (2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

(2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B7981532
M. Wt: 230.30 g/mol
InChI Key: WZADLKHOAYNHPG-IUCAKERBSA-N
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Description

(2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with an amino group and a methoxymethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate.

    Reduction: The carbonyl group of the starting material is reduced to form the corresponding alcohol.

    Amination: The alcohol is then converted to an amine through a substitution reaction using appropriate reagents.

    Methoxymethylation: The amine is further reacted with methoxymethyl chloride to introduce the methoxymethyl group.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and methoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    (2S,4S)-tert-Butyl 4-amino-2-(ethyl)methyl)pyrrolidine-1-carboxylate: Contains an ethyl group instead of a methoxymethyl group.

Uniqueness

(2S,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZADLKHOAYNHPG-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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